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Compound of Interest

Compound Name: Fmoc-D-Phe-OH

Cat. No.: B2728978 Get Quote

In the landscape of peptide synthesis and drug development, the selection of an appropriate

amino acid protecting group is a critical decision that influences reaction efficiency, yield, and

purity. For the incorporation of D-phenylalanine, N-α-fluorenylmethyloxycarbonyl-D-

phenylalanine (Fmoc-D-Phe-OH) is a widely utilized building block. This guide provides a

detailed spectroscopic characterization of Fmoc-D-Phe-OH and compares it with two common

alternatives: tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) and benzyloxycarbonyl-D-

phenylalanine (Cbz-D-Phe-OH). The data presented is intended to assist researchers in the

unambiguous identification and quality assessment of these crucial reagents.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic characteristics of Fmoc-D-Phe-OH,

Boc-D-Phe-OH, and Cbz-D-Phe-OH, providing a basis for their differentiation and

characterization.
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Spectroscopic
Technique

Fmoc-D-Phe-OH Boc-D-Phe-OH Cbz-D-Phe-OH

¹H NMR (DMSO-d6,

400 MHz)

δ 12.78 (s, 1H), 7.89

(d, J=7.5 Hz, 2H),

7.76 (d, J=7.5 Hz,

1H), 7.65 (t, J=7.0 Hz,

2H), 7.41 (t, J=7.4 Hz,

2H), 7.32 (t, J=7.4 Hz,

2H), 7.28-7.21 (m,

5H), 4.22-4.13 (m,

3H), 3.09 (dd, J=13.8,

4.0 Hz, 1H), 2.88 (dd,

J=13.8, 10.2 Hz, 1H)

[1][2]

δ ~7.3-7.1 (m, 5H),

~4.0 (m, 1H), ~2.9 (m,

2H), ~1.3 (s, 9H)

δ 7.67 (d, J=8.4 Hz,

1H), 7.32 (m, 10H),

4.98 (s, 2H), 4.19 (m,

1H), 2.97 (dd, J=13.7,

4.5 Hz, 1H), 2.84 (dd,

J=13.7, 10.0 Hz, 1H)

[3]

¹³C NMR (DMSO-d6)

δ 173.3, 155.9, 143.7,

140.7, 138.0, 129.1,

128.1, 127.6, 127.0,

126.3, 125.2, 120.1,

65.6, 55.5, 46.6,

36.5[4]

δ ~174, ~155, ~138,

~129, ~128, ~126,

~78, ~56, ~38, ~28

Not available

IR (KBr, cm⁻¹)

~3431 (N-H), ~3300

(O-H), ~1700 (C=O,

acid), ~1688 (C=O,

carbamate), ~1537

(N-H bend)[4][5]

Not available
~3300 (O-H), ~1700

(C=O)

Mass Spec. (ESI-MS)
m/z 388.15 [M+H]⁺,

410.1 [M+Na]⁺[4][6]

m/z 266.1 [M+H]⁺,

288.1 [M+Na]⁺[7]

m/z 300.1 [M+H]⁺,

322.1 [M+Na]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of N-protected

amino acids. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is fully dissolved.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a

greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind

the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a

hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition: Place the KBr pellet or the ATR unit in the sample compartment of an FTIR

spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.[8] A small amount of

formic acid may be added to promote ionization in positive ion mode.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a

common technique for this class of compounds.[9] Acquire the mass spectrum in the

appropriate mass range.

Workflow for Spectroscopic Characterization
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

protected amino acid.
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Caption: Workflow for the spectroscopic characterization of protected amino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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